2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine family, a class of nitrogen-rich heterocycles with diverse pharmacological and synthetic applications. Its structure features:
Properties
Molecular Formula |
C14H14N4O3 |
|---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
2-ethyl-7-(4-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N4O3/c1-2-12-16-14-15-10(13(20)21)7-11(18(14)17-12)8-3-5-9(19)6-4-8/h3-7,11,19H,2H2,1H3,(H,20,21)(H,15,16,17) |
InChI Key |
RSTFOEOSCCMQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Mechanism
The most widely reported method for synthesizing this compound involves a one-pot three-component reaction. This approach typically combines an aldehyde derivative, a β-ketoester, and 3-amino-1,2,4-triazole under reflux conditions. For instance, 4-hydroxybenzaldehyde serves as the aromatic aldehyde component, while ethyl cyanoacetate or ethyl acetoacetate acts as the β-ketoester. The reaction proceeds via a Knoevenagel condensation between the aldehyde and β-ketoester, forming an α,β-unsaturated intermediate. Subsequent nucleophilic attack by 3-amino-1,2,4-triazole initiates cyclization, yielding the triazolo[1,5-a]pyrimidine core.
Regioselectivity is influenced by the electronic nature of the substituents. The ethyl group at position 2 and the hydroxyphenyl moiety at position 7 arise from the choice of β-ketoester and aldehyde, respectively. Stereochemical outcomes are controlled by hydrogen bonding between the hydroxyl group and the triazole nitrogen, favoring the 4,7-dihydro configuration.
Optimization of Reaction Conditions
Key parameters affecting yield and purity include:
The use of TMDP as a bifunctional catalyst accelerates both the Knoevenagel condensation and cyclization steps via hydrogen bonding and base activation. Ethanol-water mixtures improve solubility of polar intermediates while enabling greener synthesis.
Catalytic Additives in Synthesis
Role of 4,4’-Trimethylenedipiperidine (TMDP)
TMDP has emerged as a critical additive, increasing yields from 60% to 90% in comparative studies. Its mechanism involves:
-
Activation of Electrophiles : TMDP coordinates with the aldehyde’s carbonyl oxygen, enhancing its electrophilicity for Knoevenagel condensation.
-
Base Catalysis : Deprotonates the β-ketoester, facilitating enolate formation.
-
Template Effect : Aligns 3-amino-1,2,4-triazole and Knoevenagel adduct for regioselective cyclization.
Solvent Systems and Green Chemistry Approaches
Recent advancements prioritize eco-friendly solvents:
| Solvent System | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Water/Ethanol (1:1) | 88 | 98.4 | Low toxicity |
| Neat (Solvent-Free) | 72 | 95.2 | Zero waste |
| Ionic Liquids | 81 | 97.8 | Recyclable |
Water-ethanol mixtures reduce reliance on volatile organic solvents without compromising yield. Solvent-free conditions, while less efficient, eliminate purification steps.
Alternative Synthetic Routes
Condensation of Di-Keto Compounds with Aminotriazoles
An alternative route involves pre-formed di-keto compounds such as 1,3-diphenylpropane-1,3-dione. Reaction with 3-amino-1,2,4-triazole under acidic conditions (HCl/EtOH) yields the triazolo[1,5-a]pyrimidine core. This method allows precise control over substituents but requires additional steps to synthesize the di-keto precursor.
Stepwise Synthesis and Intermediate Isolation
Stepwise approaches isolate key intermediates:
-
Knoevenagel Adduct : Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate (85% yield).
-
Michael Addition : Adduct reacts with 3-amino-1,2,4-triazole to form a linear intermediate.
-
Cyclization : Acid-catalyzed intramolecular cyclization (H₂SO₄, 70°C) completes the ring system.
While this method achieves 92% purity, the multi-step process increases time and cost compared to one-pot methods.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| One-Pot with TMDP | 90 | 98.4 | 16–24 | High |
| Di-Keto Condensation | 78 | 97.1 | 48 | Moderate |
| Stepwise Synthesis | 82 | 92.0 | 72 | Low |
The one-pot TMDP-assisted method outperforms others in yield and scalability, making it ideal for industrial applications. Di-keto condensation offers superior regiocontrol for structural analogs .
Chemical Reactions Analysis
Three-Component Reaction
-
Reagents : Ethyl cyanoacetate, aromatic aldehyde (e.g., 4-hydroxybenzaldehyde), and 3-amino-1,2,4-triazole.
-
Conditions : Activated by additives like 4,4′-trimethylenedipiperidine (TMDP) under reflux in ethanol/water mixtures .
-
Mechanism :
Oxidative Cyclization
Another method employs oxidative conditions (e.g., molecular oxygen or acidic catalysts like acetic acid) to drive cyclization. For example:
-
Ethyl cyanoacetate and aldehyde undergo condensation, followed by intramolecular cyclization under oxygen atmosphere .
-
Acidic conditions (e.g., acetic acid) enhance regioselectivity and yield, with oxygen acting as an oxidizing agent .
Reaction Mechanism
The synthesis involves a two-step process :
-
Knoevenagel Condensation :
-
Cyclization :
Key Factors Influencing Reactivity :
-
Additives : TMDP improves yields by stabilizing intermediates and facilitating nucleophilic attacks .
-
Solvent : Ethanol/water mixtures or DMF are commonly used to balance solubility and reaction efficiency .
Possible Chemical Reactions
The compound’s functional groups enable diverse reactivity:
Carboxylic Acid Group
-
Hydrolysis : Conversion to carboxylate salts under basic conditions.
-
Esterification : Reaction with alcohols to form esters (e.g., ethyl ester derivatives).
-
Amide Formation : Substitution with amines via coupling reagents (e.g., EDC/HOBt).
Hydroxyl Group
-
Alkylation : Protection via methylation or silylation to modulate solubility.
-
Hydrogen Bonding : Enhanced solubility in polar solvents due to phenolic OH.
Heterocyclic Core
-
Substitution : Nucleophilic aromatic substitution at activated positions (e.g., pyrimidine ring).
-
Redox Reactions : Potential oxidation/reduction of the dihydro-triazolo-pyrimidine system under specific conditions.
Key Research Findings
-
Regioselectivity : Substituents on the aromatic rings influence cyclization pathways, with electron-withdrawing groups favoring specific regiochemical outcomes .
-
Yield Optimization : TMDP reduces reaction times and improves yields (e.g., 92% for ethyl esters) .
-
Biological Relevance : Derivatives exhibit anticancer and anti-inflammatory activity, attributed to interactions with enzyme targets .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of triazolopyrimidines, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that triazolopyrimidine derivatives possess significant antibacterial properties. For instance, compounds structurally related to 2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid have demonstrated effectiveness against various bacterial strains .
- Antitumor Activity : Triazolopyrimidine derivatives have been explored for their potential as anticancer agents. They are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
- Anti-inflammatory Effects : Some studies suggest that compounds in this class may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Chemical and Pharmaceutical Research evaluated several novel triazolopyrimidine derivatives for their antibacterial activity. Among the tested compounds, those similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications in enhancing antimicrobial potency .
Case Study 2: Anticancer Potential
Research conducted on triazolopyrimidine derivatives indicated their potential as CDK inhibitors. In vitro studies demonstrated that these compounds could effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). The mechanism involved disrupting cell cycle progression by inhibiting key regulatory proteins .
Mechanism of Action
The mechanism of action of 2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, leading to reduced production of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha . This inhibition is achieved through binding to the active site of the COX-2 enzyme, preventing its catalytic activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Differences Among Triazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Polarity : The target compound’s carboxylic acid group enhances hydrophilicity compared to ester derivatives (e.g., 6-carboxylates) .
- Bioactivity : The 4-hydroxyphenyl group may improve binding to targets like enzymes or receptors, similar to methoxyphenyl or chlorophenyl analogues in antiviral studies .
- Electrochemical Behavior : Carboxylic acid derivatives (e.g., target compound) exhibit distinct redox properties compared to ester or amide variants, influencing drug metabolism .
Pharmacological and Physicochemical Properties
Key Findings :
- Antiviral Potential: The target compound’s 4-hydroxyphenyl and carboxylic acid groups mirror structural features of HBsAg inhibitors .
- Solubility : Carboxylic acid derivatives (target) are more water-soluble than ester or aryl analogues, improving bioavailability .
- Toxicity : TMDP-synthesized compounds avoid toxic reagents (e.g., piperidine), enhancing safety profiles .
Biological Activity
2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS Number: 1010930-55-8) is a synthetic compound that belongs to the class of triazolopyrimidine derivatives. It has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₄N₄O₃ with a molecular weight of approximately 286.29 g/mol. The structure features a triazole ring fused to a pyrimidine core, along with an ethyl group and a hydroxyphenyl substituent. This unique combination enhances its solubility and biological efficacy.
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have indicated that it may inhibit the growth of various cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| Hep G2 (liver carcinoma) | 4.2 | Significant inhibition |
| A549 (lung adenocarcinoma) | Not specified | Moderate inhibition |
| DU 145 (prostate cancer) | Not specified | Moderate inhibition |
These results imply that the compound may interact with DNA and exert genotoxic effects conducive to cancer therapy.
Anti-inflammatory Activity
The anti-inflammatory potential of triazolopyrimidine derivatives has been documented in various studies. While specific data on this compound are sparse, similar compounds have shown effectiveness in reducing inflammation markers in animal models.
The biological activity of this compound may be attributed to its ability to bind to specific biological targets:
- DNA Interaction : Potentially forms stable complexes that inhibit replication.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
Case Studies
Several studies have highlighted the pharmacological potential of triazolopyrimidine derivatives:
- Study on Antimicrobial Properties : A series of synthesized triazolopyrimidines were evaluated for their activity against multidrug-resistant bacterial strains. The most active compounds exhibited MIC values comparable to standard antibiotics.
- Anticancer Research : In vitro assays demonstrated that certain derivatives significantly reduced cell viability in liver and lung cancer cell lines through apoptosis induction mechanisms.
Q & A
Q. What are the optimal synthetic protocols for this compound, and how do green chemistry principles apply?
The compound can be synthesized via two eco-friendly methods using 4,4’-trimethylenedipiperidine (TMDP) as a catalyst:
- Method A : A mixture of water/ethanol (1:1 v/v) under reflux, yielding ~92% product after recrystallization .
- Method B : TMDP in its molten state (65°C), achieving similar yields (~92%) with simplified catalyst recovery . Both methods avoid toxic solvents, use recyclable TMDP (retaining activity over multiple cycles), and align with green chemistry by minimizing hazardous waste .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm structural integrity and substituent positions (e.g., aromatic protons at δ 7.14–7.41 ppm, ethyl groups at δ 1.08 ppm) .
- TLC : For reaction monitoring using silica gel plates .
- Elemental analysis : To verify purity (>95%) .
- Melting point determination : Büchi B-545 apparatus for consistency checks .
Q. How are common impurities or by-products identified and mitigated during synthesis?
By-products may arise from incomplete condensation or side reactions. TLC monitors reaction progress, while recrystallization (ethanol/water) removes unreacted starting materials. Residual TMDP is separated via filtration and reused .
Advanced Research Questions
Q. How does TMDP’s dual role as a catalyst and solvent enhance reaction efficiency?
TMDP acts as a Lewis base, facilitating proton transfer and stabilizing intermediates via hydrogen bonding. Its molten state (65°C) eliminates the need for external solvents, simplifying purification and reducing energy costs. Recyclability studies show no loss in catalytic activity after five cycles .
Q. What computational strategies can optimize reaction pathways or predict stability?
Quantum chemical calculations (e.g., density functional theory) model reaction mechanisms, while molecular dynamics simulations predict solvent interactions. These tools help identify energy barriers and optimize conditions (e.g., solvent ratios, temperature) without trial-and-error experimentation .
Q. How do structural modifications at the 4-hydroxyphenyl or ethyl positions alter physicochemical properties?
Substituting the 4-hydroxyphenyl group with electron-withdrawing groups (e.g., 4-chlorophenyl) increases lipophilicity, altering solubility and crystallinity. Ethyl ester hydrolysis to the carboxylic acid enhances polarity, impacting bioavailability. Comparative NMR and X-ray data reveal these trends .
Q. What intermolecular interactions in the crystal structure influence formulation strategies?
X-ray crystallography reveals π-π stacking (centroid distances: 3.63–3.88 Å) and hydrogen bonding between triazolo-pyrimidine rings and hydroxyl groups. These interactions reduce solubility in nonpolar solvents, guiding excipient selection for drug formulations .
Q. How can scalability challenges be addressed while maintaining green chemistry principles?
Key considerations:
Q. What mechanistic insights explain TMDP’s superiority over traditional catalysts like piperidine?
TMDP’s two Lewis base sites and hydrogen-bonding capability stabilize transition states more effectively than piperidine. Its low toxicity, non-flammability, and thermal stability (up to 200°C) make it safer for large-scale use .
Q. How do reaction conditions (e.g., solvent polarity, temperature) affect diastereoselectivity?
Polar solvents (water/ethanol) favor protonation equilibria, enhancing stereochemical control. Elevated temperatures (reflux) accelerate kinetics but may reduce selectivity. NMR monitoring and computational modeling can balance these factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
